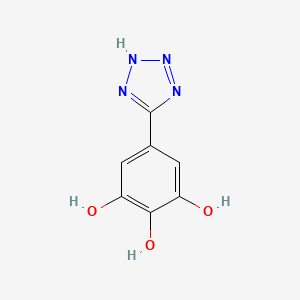
1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as allopurinol, which is a xanthine oxidase inhibitor used to treat gout and hyperuricemia.
Aplicaciones Científicas De Investigación
1-Allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields. In medicine, it is used as a xanthine oxidase inhibitor to treat gout and hyperuricemia. It has also been investigated for its potential anti-cancer properties, as it can inhibit the growth of certain cancer cells. In agriculture, it has been used as a plant growth regulator and as a fungicide. In industry, it has been used as a corrosion inhibitor and in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of xanthine oxidase, which is an enzyme involved in the production of uric acid. By inhibiting this enzyme, the production of uric acid is reduced, which can help to treat gout and hyperuricemia. It is also thought that the compound may inhibit the growth of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione have been extensively studied. In addition to its xanthine oxidase inhibitory activity, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects, which can help to protect the brain from damage caused by various factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is a relatively stable compound that is easy to synthesize, which makes it a good candidate for studies. It also has well-established mechanisms of action and has been extensively studied, which makes it a good reference compound for comparison studies. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on certain cells and tissues, which can limit its use in certain studies.
Direcciones Futuras
There are several future directions for the study of 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of new derivatives of the compound with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the compound's potential applications in the treatment of other diseases, such as cancer or neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its mechanisms of action.
Métodos De Síntesis
The synthesis of 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2,6-dichloropurine with thiourea in the presence of sodium hydroxide. The resulting product is then treated with allyl bromide to obtain the final compound. The yield of the synthesis process is typically around 50-60%.
Propiedades
IUPAC Name |
1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-3-9-6(11)4-5(10)8-7(9)12/h2H,1,3-4H2,(H,8,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQUCJIOQVUZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6054571.png)
![2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6054583.png)
![3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide](/img/structure/B6054591.png)

![methyl 6-methyl-2-{[(8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6054600.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6054607.png)
![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6054611.png)
![4-ethoxy-3-nitro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B6054626.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine](/img/structure/B6054633.png)
![2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6054640.png)
![1-[2-(difluoromethoxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B6054641.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6054645.png)
![7-[(8-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054651.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6054659.png)